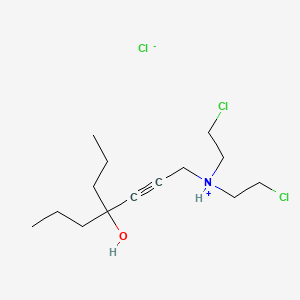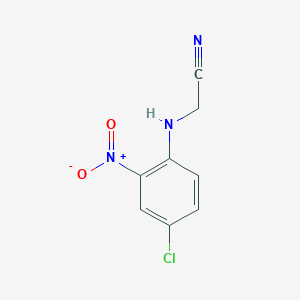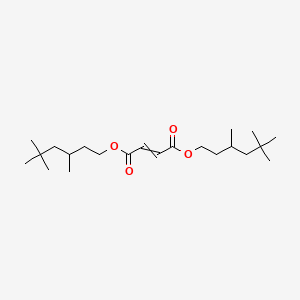
Bis(3,5,5-trimethylhexyl) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5,5-trimethylhexyl) maleate: is an organic compound with the molecular formula C22H40O4. It is a diester of maleic acid and 3,5,5-trimethylhexanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5,5-trimethylhexyl) maleate typically involves the esterification of maleic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The ester is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(3,5,5-trimethylhexyl) maleate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield maleic acid and 3,5,5-trimethylhexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form maleic anhydride and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Maleic acid and 3,5,5-trimethylhexanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Maleic anhydride and other oxidation products.
Scientific Research Applications
Chemistry: Bis(3,5,5-trimethylhexyl) maleate is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of these materials, making them suitable for various applications .
Biology and Medicine: While its primary use is in industrial applications, research is ongoing to explore its potential biological and medicinal applications. Its biocompatibility and low toxicity make it a candidate for use in drug delivery systems and biomedical devices .
Industry: In the industrial sector, this compound is used in the manufacture of flexible PVC, coatings, adhesives, and sealants. Its ability to improve the mechanical properties of these materials makes it valuable in various industrial applications .
Mechanism of Action
The mechanism by which Bis(3,5,5-trimethylhexyl) maleate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix. This results in enhanced flexibility, workability, and durability of the material .
Comparison with Similar Compounds
- Bis(3,5,5-trimethylhexyl) phthalate
- Diisononyl phthalate
- Dioctyl phthalate
Comparison: Bis(3,5,5-trimethylhexyl) maleate is unique in its specific ester structure, which imparts distinct properties compared to other plasticizers. For example, it offers better thermal stability and lower volatility than some phthalate-based plasticizers, making it suitable for high-temperature applications .
Properties
CAS No. |
60100-39-2 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
bis(3,5,5-trimethylhexyl) but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h9-10,17-18H,11-16H2,1-8H3 |
InChI Key |
ZVGNLPOWWIWPER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


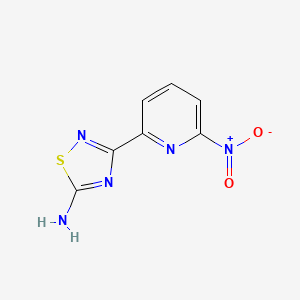
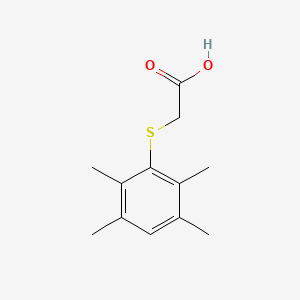
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
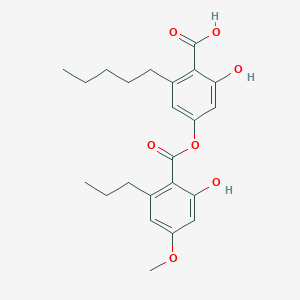
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
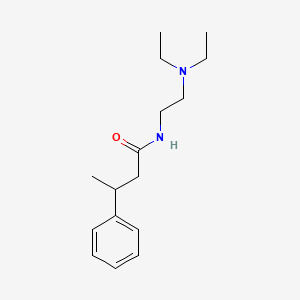

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
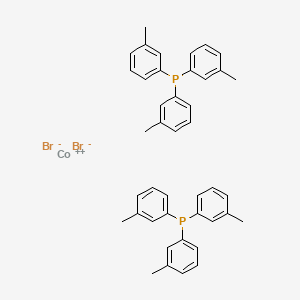
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
